4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
Description
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid is a heterocyclic compound featuring a benzoxazole core fused with a benzoic acid moiety. The benzoxazole ring is substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 5 and 6, respectively (Fig. 1). The benzoic acid group enhances solubility in polar solvents and enables hydrogen bonding, while the benzoxazole heterocycle contributes to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSOOFTLVZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133440-67-2 | |
| Record name | Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133440-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ABA, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₄H₁₀N₂O₄
- Molecular Weight : 270.24 g/mol
- CAS Number : 133440-66-1
ABA exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Research indicates that ABA has potential as an antimicrobial agent. It may inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : Studies suggest that ABA can induce apoptosis in cancer cells. Its structural similarity to known anticancer agents may contribute to its effectiveness in targeting cancerous tissues.
- Enzyme Inhibition : ABA has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions and potentially therapeutic effects against various diseases.
Antimicrobial Activity
A study published in MDPI highlights the development of novel antimicrobial agents, including ABA derivatives. The research demonstrated that compounds similar to ABA exhibited significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Anticancer Studies
In a recent investigation, ABA was evaluated for its anticancer properties against various cancer cell lines. The results indicated that ABA could effectively reduce cell viability in colon cancer and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent . The study utilized assays to measure cell proliferation and apoptosis rates, confirming the compound's efficacy.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of ABA derivatives in treating infections caused by multidrug-resistant bacteria. The results showed a marked reduction in bacterial load among treated patients compared to controls .
- Case Study on Cancer Treatment : A laboratory study explored the use of ABA in combination with existing chemotherapy drugs. The findings indicated that ABA enhanced the cytotoxic effects of these drugs on cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Relevant Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA and E. coli |
| Anticancer | Induction of apoptosis | Reduced viability in colon and breast cancer cells |
| Enzyme Inhibition | Interference with metabolic pathways | Alters cellular functions impacting disease progression |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans .
Anticancer Properties
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells, suggesting its potential as an anticancer agent. Research has highlighted its effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Neuroprotective Potential
Emerging studies suggest that benzoxazole derivatives may have applications in treating neurodegenerative diseases such as Alzheimer's disease. The structural characteristics of these compounds allow them to interact with biological macromolecules potentially involved in neuroprotection .
Material Science
This compound has been utilized as a monomer in the synthesis of polybenzoxazole (PBO) fibers. These fibers are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics .
Drug Development
The compound serves as a lead structure for the design of new pharmaceuticals. Its dual functionality allows for modifications that can enhance biological activity or reduce toxicity, facilitating the development of novel therapeutic agents .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Kakkar et al., 2019 | Antimicrobial Activity | Identified selective antibacterial properties against Bacillus subtilis; some compounds showed antifungal activity against Candida albicans. |
| Zhang et al., 2018 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines with lower toxicity to normal cells. |
| Gutti et al., 2019 | Neuroprotective Effects | Suggested potential applications in neurodegenerative diseases through interaction with target proteins involved in neuroprotection. |
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by four key structural features:
-
Benzoxazole ring : Electrophilic at C-2, susceptible to substitution and ring-opening reactions.
-
Amino group (-NH₂) : Participates in acylation, alkylation, and diazotization.
-
Hydroxyl group (-OH) : Enables esterification, etherification, and oxidation.
-
Carboxylic acid (-COOH) : Undergoes decarboxylation, amidation, and salt formation.
Acylation of the Amino Group
The primary amine reacts with acylating agents (e.g., acetic anhydride) under mild conditions:
Conditions : Room temperature, 2–4 hours in anhydrous dichloromethane .
Outcome : The acetylated product shows improved solubility in polar aprotic solvents .
Electrophilic Substitution on the Benzoxazole Ring
The C-2 position undergoes halogenation and nitration due to electron deficiency:
Conditions : Concentrated sulfuric acid at 0–5°C .
Yield : ~65–70% .
Esterification of the Carboxylic Acid
The -COOH group reacts with alcohols (e.g., methanol) via acid-catalyzed esterification:
Conditions : Reflux in methanol with catalytic H₂SO₄ for 6 hours .
Application : Ester derivatives are intermediates for prodrug synthesis .
Oxidative Coupling Reactions
The hydroxyl group facilitates oxidative coupling with aromatic aldehydes:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| DDQ (in DMF) | Bis-benzoxazole conjugate | 78 | |
| Mn(OAc)₃ | Carbazole-linked derivative | 62 |
Mechanism : Radical-mediated coupling at the phenolic -OH .
Cyclization with β-Diketones
Copper iodide catalysis enables cyclization to form fused heterocycles:
Conditions : 80°C in DMSO, 8 hours .
Yield : ~55–60% .
Catalytic Transformations
Recent studies highlight eco-friendly catalytic systems for modifying this compound:
Fe(III)–Schiff Base Catalysis
Used for synthesizing benzoxazole-linked polymers via dehydrative coupling:
Catalyst : Fe(III)–Schiff base/SBA-15 nanocatalyst .
Conditions : Water solvent, 90°C, 2 hours .
Advantage : 85–90% yield with recyclable catalyst .
Palladium-Catalyzed Cross-Coupling
Forms biaryl structures via Suzuki-Miyaura reactions:
Conditions : Ethanol/water (3:1), 70°C .
Stability and Degradation
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared with structurally related benzoxazoles and benzimidazoles (Table 1). Key differences include:
- Heterocycle type : Benzoxazole (O, N) vs. benzimidazole (2N) alters electronic properties and hydrogen-bonding capacity.
- Substituents: Amino/hydroxy groups vs. chloro, nitro, or methyl groups influence reactivity and solubility.
Table 1. Structural Comparison of Analogous Compounds
Physicochemical Properties
- Solubility: The amino and hydroxy groups in the target compound enhance aqueous solubility via hydrogen bonding, contrasting with the lipophilic chloro-substituted analog .
- Melting Points : Derivatives with polar substituents (e.g., -NH₂, -OH) exhibit higher melting points due to stronger intermolecular interactions. For example, the target compound melts at ~250°C, whereas the methyl ester analog melts at ~180°C .
Reactivity and Stability
- Acid-Base Behavior : The benzoic acid group (-COOH) confers pH-dependent solubility, while the methyl ester derivative requires hydrolysis for activation .
- Electron Effects: Nitro groups (-NO₂) in analogs reduce electron density on the benzoxazole ring, decreasing nucleophilic reactivity compared to amino-substituted derivatives .
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures solved via SHELXL highlight distinct hydrogen-bonding networks:
- Target Compound: Forms a 2D network via O-H···O and N-H···O interactions (graph set notation: R₁²(6), R₂²(8)) .
- Benzimidazole Analog : Exhibits stronger π-π stacking but fewer H-bonds, resulting in a denser crystal lattice .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
